Dual VEGFR2/HDAC1 Inhibitory Potency vs. Single-Target Controls
At a single concentration of 100 nM, Vegfr2/hdac1-IN-1 (compound 13) achieved 93.20% inhibition of VEGFR2 and 90.24% inhibition of HDAC1, exceeding the inhibition rates of the single-target controls fruquintinib (89.94% for VEGFR2) and SAHA/vorinostat (66.29% for HDAC1) under identical assay conditions [1]. Full dose-response curves yielded IC50 values of 57.83 nM (VEGFR2) and 9.82 nM (HDAC1), confirming potent dual activity [1].
| Evidence Dimension | Enzymatic inhibition at 100 nM |
|---|---|
| Target Compound Data | VEGFR2: 93.20% inhibition; HDAC1: 90.24% inhibition |
| Comparator Or Baseline | Fruquintinib: VEGFR2 89.94% inhibition; SAHA: HDAC1 66.29% inhibition |
| Quantified Difference | Vegfr2/hdac1-IN-1 exceeds fruquintinib by 3.26% (VEGFR2) and exceeds SAHA by 23.95% (HDAC1) at 100 nM |
| Conditions | Enzymatic inhibition assay at 100 nM compound concentration; VEGFR2 and HDAC1 targets |
Why This Matters
Demonstrates that the dual pharmacophore design yields superior single-concentration target engagement relative to clinically validated single-target agents.
- [1] Gao Y, Li F, Ni X, et al. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. RSC Adv. 2023;13(41):28462-28480. doi:10.1039/d3ra05542f. View Source
